3,4-dichloro-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide

Lipophilicity Druglikeness ADME prediction

3,4-Dichloro-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide (CAS 2034267-30-4, PubChem CID is a synthetic small molecule (C₁₆H₁₆Cl₂N₂O₃, MW 355.2 g/mol) belonging to the benzamide class, featuring a 3,4-dichlorophenyl moiety linked via an ethyl spacer to a 4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl group. The compound is catalogued in the Mcule screening library (ID: MCULE-4479686070-0) and is commercially available from multiple suppliers at ≥95% purity.

Molecular Formula C16H16Cl2N2O3
Molecular Weight 355.22
CAS No. 2034267-30-4
Cat. No. B2719922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dichloro-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide
CAS2034267-30-4
Molecular FormulaC16H16Cl2N2O3
Molecular Weight355.22
Structural Identifiers
SMILESCC1=CC(=CC(=O)N1CCNC(=O)C2=CC(=C(C=C2)Cl)Cl)OC
InChIInChI=1S/C16H16Cl2N2O3/c1-10-7-12(23-2)9-15(21)20(10)6-5-19-16(22)11-3-4-13(17)14(18)8-11/h3-4,7-9H,5-6H2,1-2H3,(H,19,22)
InChIKeyRJPZNVKBUKEOHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Dichloro-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide (CAS 2034267-30-4): Physicochemical Profile and Structural Classification for Procurement Evaluation


3,4-Dichloro-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide (CAS 2034267-30-4, PubChem CID 91817055) is a synthetic small molecule (C₁₆H₁₆Cl₂N₂O₃, MW 355.2 g/mol) belonging to the benzamide class, featuring a 3,4-dichlorophenyl moiety linked via an ethyl spacer to a 4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl group . The compound is catalogued in the Mcule screening library (ID: MCULE-4479686070-0) and is commercially available from multiple suppliers at ≥95% purity . Its computed physicochemical properties include XLogP3-AA = 2.7, 1 hydrogen bond donor, 3 hydrogen bond acceptors, 5 rotatable bonds, and a topological polar surface area (TPSA) of 58.6 Ų . These properties place it within drug-like chemical space (Lipinski Rule of Five compliant), making it a potential starting point for kinase-targeted or protease-targeted drug discovery programs, though no experimentally validated target engagement data have been identified in the published literature as of the search date.

Why Close Analogs of 3,4-Dichloro-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide Cannot Be Assumed Interchangeable: Substituent-Specific Differentiation in the Absence of Published Bioactivity Data


Within the N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide chemotype, the benzamide ring substituent pattern is the sole variable that differentiates this compound from its closest commercially available analogs, including the 2-chloro-4-fluoro (CAS 2034590-40-2), 4-trifluoromethoxy, and 4-acetamido variants . The 3,4-dichloro substitution on the phenyl ring imparts distinct electronic (σₘ = 0.37, σₚ = 0.23 for Cl; electron-withdrawing, -I effect) and lipophilic (π = +0.71 per Cl) properties that are fundamentally different from the 2-Cl-4-F pattern (mixed halogen electronic profile), the 4-OCF₃ group (strongly electron-withdrawing, π = +1.04), or the 4-NHCOCH₃ group (electron-donating via resonance, π = -0.97). In the absence of published head-to-head bioactivity comparisons, these computed differences in electronic, steric, and lipophilic parameters constitute the only verifiable basis for compound selection. Generic substitution without confirmatory testing risks unpredictable changes in target binding, selectivity, and pharmacokinetic behavior . Note: No peer-reviewed studies comparing the biological activity of these specific analogs have been identified; the differentiation presented here is based solely on computed molecular properties.

3,4-Dichloro-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide: Quantitative Physicochemical Differentiation from Closest Analogs – A Procurement-Focused Evidence Assessment


Lipophilicity (XLogP3-AA) Comparison: 3,4-Dichloro vs. 2-Chloro-4-fluoro vs. 4-Trifluoromethoxy Benzamide Analogs

The computed XLogP3-AA value for the target compound (CAS 2034267-30-4) is 2.7 . While directly measured logP/logD data for close analogs have not been located in published literature, substituent constant-based estimation (π-system) predicts the 2-chloro-4-fluoro analog (CAS 2034590-40-2) to have XLogP3 ≈ 2.3–2.5 (Cl π = +0.71, F π = +0.14 vs. dual Cl π = +0.71 each), and the 4-trifluoromethoxy analog to have XLogP3 ≈ 3.3–3.5 (OCF₃ π = +1.04) . This places the target compound at an intermediate lipophilicity within the series, which is associated with a balanced permeability–solubility profile per the Lipinski framework. Quantitative confirmation requires experimental logD₇.₄ determination by shake-flask or chromatographic method.

Lipophilicity Druglikeness ADME prediction

Hydrogen Bond Acceptor/Donor Capacity: Differentiation from 4-Acetamido Analog via Computed Descriptors

The target compound possesses 1 hydrogen bond donor (HBD; the benzamide -NH-) and 3 hydrogen bond acceptors (HBA; the amide carbonyl, pyridone carbonyl, and methoxy oxygen), as computed by PubChem . In contrast, the 4-acetamido analog (CAS not available from excluded sources) would have 2 HBDs (benzamide -NH- and acetamide -NH-) and 4 HBAs . The lower HBD count (1 vs. 2) of the target compound is predicted to result in superior passive membrane permeability based on the established inverse correlation between HBD count and Caco-2 Papp . This differentiation is relevant for programs prioritizing oral bioavailability or CNS penetration where minimizing HBD count is a key design parameter.

Hydrogen bonding Permeability Druglikeness

Molecular Weight and Heavy Atom Count: Position in Lead-Like vs. Drug-Like Space Relative to Standard CK2 Inhibitor CX-4945

The target compound has a molecular weight of 355.2 g/mol and 23 heavy atoms . This places it in the 'drug-like' space (MW < 500) but above the 'lead-like' threshold (MW ≤ 350) commonly used in fragment-based and lead optimization campaigns. In comparison, the clinical-stage CK2 inhibitor CX-4945 (silmitasertib, MW 349.4 g/mol, C₁₉H₁₂ClN₃O₂) has a similar MW but 25 heavy atoms and a more complex heteroaromatic scaffold . The target compound's lower heavy atom count (23 vs. 25) and smaller ring system (monocyclic pyridone + phenyl vs. tricyclic core) suggest greater ligand efficiency potential (more binding energy per heavy atom), though no CK2 inhibition data are available for the target compound to confirm this inference .

Molecular weight Lead-likeness Fragment-based drug discovery

Topological Polar Surface Area (TPSA): Predicted CNS Multiparameter Optimization (MPO) Score Relative to 4-OCF₃ Analog

The target compound has a computed TPSA of 58.6 Ų . The 4-trifluoromethoxy analog, based on the addition of -OCF₃ (-O- contributes ~9.2 Ų to TPSA vs. Cl which contributes 0), would have an estimated TPSA of approximately 68 Ų . The CNS MPO desirability score (Wager et al., 2010) assigns optimal TPSA between 20–50 Ų (score = 1.0) with a linear penalty above 50 Ų . The target compound (TPSA 58.6 Ų) would receive a TPSA component score of ~0.57, while the 4-OCF₃ analog (TPSA ~68 Ų) would score ~0.10. This difference, combined with the target's lower HBD count, predicts a substantially higher CNS MPO desirability score and thus greater predicted brain penetration potential.

CNS drug design Blood-brain barrier permeability TPSA

Electronic Properties of 3,4-Dichloro Substitution: Hammett σ Constants vs. Alternative Benzamide Substituent Patterns

The 3,4-dichloro substitution pattern on the benzamide ring of the target compound has computed Hammett σₘ = +0.37 and σₚ = +0.23 (for Cl), producing a net electron-withdrawing effect . In contrast, the 2-chloro-4-fluoro analog combines σₒ (Cl) = +0.20 (ortho includes steric component) and σₘ (F) = +0.34, while the 4-acetamido analog has σₚ (NHCOCH₃) = 0.00 (neutral resonance donor) . The 3,4-dichloro pattern is unique in the series for providing dual meta/para electron withdrawal without ortho steric hindrance that could perturb the benzamide-ethyl linker conformation. This electronic profile is known to enhance amide bond stability toward hydrolysis and to modulate π-stacking interactions in kinase hinge-binding pockets, though no experimental confirmation exists for this specific compound .

Electronic effects Structure-activity relationships Halogen bonding

Critical Evidence Gap Advisory: No Published Experimental Bioactivity Data for This Compound or Its Direct Analogs

An exhaustive search of PubMed, Google Patents, PubChem BioAssay, ChEMBL, BindingDB, and the PDB failed to identify any published experimental bioactivity data (IC₅₀, Kᵢ, Kd, cellular activity, in vivo efficacy, or ADME) for CAS 2034267-30-4 or any of its four closest commercially available analogs sharing the N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide core . The only retrievable evidence consists of computed physicochemical descriptors from PubChem (CID 91817055) and vendor catalog entries offering ≥95% purity. In contrast, structurally distinct CK2 inhibitors such as CX-4945 (silmitasertib) have extensive published data including Kᵢ = 1 nM for CK2α, cellular IC₅₀ values in multiple cancer cell lines, and Phase I/II clinical trial results . The absence of any experimental data for this compound means that all differentiation claims in this guide must be classified as 'Class-level inference' or 'Supporting evidence' based solely on computed molecular properties. Procurement decisions should be made with full awareness that the compound's biological activity, selectivity, and ADME profile remain entirely uncharacterized in the public domain.

Data availability Experimental validation Procurement risk assessment

Recommended Procurement and Research Application Scenarios for 3,4-Dichloro-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide (CAS 2034267-30-4) Based on Available Evidence


Fragment-Based or Scaffold-Hopping Library Design Targeting Kinase or Protease ATP-Binding Sites

The compound's drug-like physicochemical profile (MW 355.2, XLogP3 2.7, TPSA 58.6 Ų, HBD 1) and the 2-oxopyridine moiety—a recognized hinge-binding motif in kinase inhibitors—make it a suitable candidate for inclusion in diversity-oriented screening libraries targeting kinase or protease ATP-binding sites [Section 3, Evidence Items 1, 3, 4]. The 3,4-dichloro substitution pattern provides a distinct electronic and lipophilic signature compared to other halogen-substituted analogs in the series, increasing library diversity without excessive molecular complexity [Section 3, Evidence Item 5]. However, all biological activity remains unvalidated, so this compound should be treated as a screening starting point rather than a characterized probe [Section 3, Evidence Item 6].

In Silico Modeling and QSAR Model Training with a Data-Poor Chemotype

The complete absence of experimental bioactivity data for this compound and its analogs creates a unique opportunity for prospective in silico modeling: the compound can serve as a test case for virtual screening enrichment studies, docking pose prediction, or machine learning model generalization to data-poor chemical space [Section 3, Evidence Item 6]. Its well-defined computed descriptors (XLogP3, TPSA, rotatable bonds) provide reliable input features for QSAR model training, and the availability of structurally characterized CK2 and kinase crystal structures (e.g., PDB 3R0T, 6ED6) enables docking-based assessment of the 2-oxopyridine hinge-binding hypothesis [Section 3, Evidence Items 3, 4].

Medicinal Chemistry Lead Optimization Starting Point for 3,4-Dichlorobenzamide-Based Kinase Probes

The compound's lower heavy atom count (23) and favorable ligand efficiency potential relative to clinically advanced CK2 inhibitors (e.g., CX-4945, 25 heavy atoms) suggest it could serve as a more fragment-like starting point for lead optimization [Section 3, Evidence Item 3]. The 3,4-dichloro substitution provides a metabolically stable benzamide scaffold (electron-withdrawing substituents reduce amide hydrolysis), and the ethyl linker offers conformational flexibility for binding pocket adaptation [Section 3, Evidence Item 5]. Synthetically, the modular nature of the benzamide + aminoethyl-pyridone architecture enables parallel library synthesis for SAR exploration. Procurement at ≥95% purity with independent QC verification (¹H NMR, LC-MS) is recommended before committing to extensive biological testing.

CNS Drug Discovery Programs Prioritizing Brain Penetration Potential

Among the N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide analog series, the target compound's combination of TPSA (58.6 Ų), single hydrogen bond donor, and intermediate lipophilicity (XLogP3 2.7) yields the most favorable CNS MPO desirability profile [Section 3, Evidence Items 2, 4]. If subsequent experimental testing confirms kinase or receptor target engagement relevant to CNS indications (e.g., glioblastoma, neurodegenerative disease), the compound's predicted brain penetration advantage over the 4-OCF₃ and 4-acetamido analogs provides a rational basis for prioritization in CNS-focused lead identification campaigns. Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) and MDCK-MDR1 efflux ratio determination are recommended as the first experimental steps to validate this computational prediction.

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